- The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid, Molecules, 2022, 27(7),

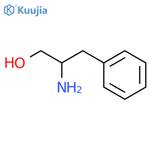

Cas no 911040-42-1 (1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone)

![1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone structure](https://it.kuujia.com/scimg/cas/911040-42-1x500.png)

911040-42-1 structure

Nome del prodotto:1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone

Numero CAS:911040-42-1

MF:C12H13NOS2

MW:251.367720365524

MDL:MFCD24848824

CID:4524529

PubChem ID:25215307

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone

- 1-[(4R)-4-benzyl-2-thioxo-1,3-thiazolidin-3-yl]ethanone

- (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone

- (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one

- 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-thiazolidinyl]ethanone (ACI)

- 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4R)- (9CI)

- 1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone

- E75013

- SCHEMBL2525355

- 1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one

- CS-0097412

- 911040-42-1

- BS-47486

-

- MDL: MFCD24848824

- Inchi: 1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1

- Chiave InChI: SHIOICUNOVAZNH-LLVKDONJSA-N

- Sorrisi: C(C1C=CC=CC=1)[C@@H]1CSC(=S)N1C(=O)C

Proprietà calcolate

- Massa esatta: 251.04385639g/mol

- Massa monoisotopica: 251.04385639g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 16

- Conta legami ruotabili: 2

- Complessità: 287

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 77.7Ų

- XLogP3: 2.8

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1232292-250mg |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |

911040-42-1 | 98% | 250mg |

$27.0 | 2025-02-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R107999-5g |

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone |

911040-42-1 | 98% | 5g |

¥7693 | 2023-09-07 | |

| Ambeed | A1232292-1g |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |

911040-42-1 | 98% | 1g |

$107.0 | 2025-02-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R945881-100mg |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |

911040-42-1 | 98% | 100mg |

¥344.70 | 2022-11-27 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R107999-100mg |

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone |

911040-42-1 | 98% | 100mg |

¥587 | 2023-09-07 | |

| AN HUI ZE SHENG Technology Co., Ltd. | Y29722-5g |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |

911040-42-1 | 97% | 5g |

¥9576.00 | 2023-09-15 | |

| Chemenu | CM541333-250mg |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |

911040-42-1 | 96% | 250mg |

$52 | 2023-01-09 | |

| Enamine | EN300-12028485-1.0g |

1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one |

911040-42-1 | 95% | 1.0g |

$0.0 | 2022-12-06 | |

| AN HUI ZE SHENG Technology Co., Ltd. | A056668-250mg |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |

911040-42-1 | 97% | 250mg |

¥210.00 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | A056668-1g |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |

911040-42-1 | 97% | 1g |

¥678.00 | 2023-09-15 |

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 20 min, rt; 72 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

1.4 10 min, 0 °C; 0 °C → rt; 1 h, rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

1.4 10 min, 0 °C; 0 °C → rt; 1 h, rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Water ; overnight, reflux

1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C

1.3 0 °C; 0 °C → rt; overnight, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C

1.3 0 °C; 0 °C → rt; overnight, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

Riferimento

- Radical-Mediated Thiol-Ene Strategy: Photoactivation of Thiol-Containing Drugs in Cancer Cells, Angewandte Chemie, 2018, 57(48), 15832-15835

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Riferimento

- Stereoselective synthesis towards verbalactone and (+)-(3R,5R)-3-hydroxy-5-decanolide, Tetrahedron: Asymmetry, 2012, 23(5), 381-387

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Total synthesis and structural validation of cyclodepsipeptides solonamide A and B, Tetrahedron, 2014, 70(42), 7721-7732

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Stereoselective total synthesis of stagonolide-C, Tetrahedron: Asymmetry, 2012, 23(15-16), 1186-1197

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Raw materials

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Preparation Products

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Letteratura correlata

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

911040-42-1 (1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone) Prodotti correlati

- 1803865-23-7(1-(4-Bromo-3-cyanophenyl)-3-bromopropan-1-one)

- 133593-76-7(Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide)

- 1482374-15-1(3-(2-chloro-4-fluorophenyl)methylpiperidin-3-ol)

- 1005104-08-4(5-acetyl-6-[4-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one)

- 2229608-60-8(3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile)

- 2411299-03-9(N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide)

- 133113-04-9(3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1020-16-2(3-Morpholinopropiophenone Hydrochloride)

- 2169428-13-9(2-cyclopropyl(hydroxy)methyl-1,3-thiazole-5-carbaldehyde)

- 2172043-19-3(2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidin-3-yl}acetic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:911040-42-1)1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone

Purezza:99%

Quantità:5g

Prezzo ($):481.0